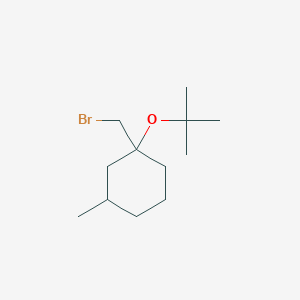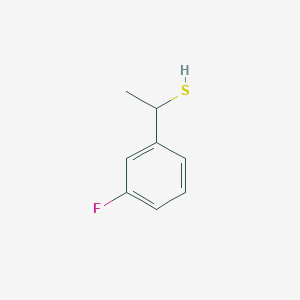
1-(3-Fluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H9FS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a fluorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the use of 3-fluorobenzyl bromide and sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are typically used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolate anions.
Substitution: Thioethers.
Scientific Research Applications
1-(3-Fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)ethane-1-thiol: Similar structure but with the fluorine atom in the ortho position.
1-(4-Fluorophenyl)ethane-1-thiol: Fluorine atom in the para position.
1-(3-Chlorophenyl)ethane-1-thiol: Chlorine atom instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiol group also imparts distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H9FS |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(3-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 |
InChI Key |
HLAOXHLGUGSEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






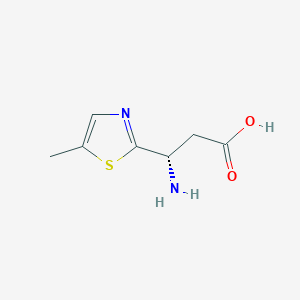
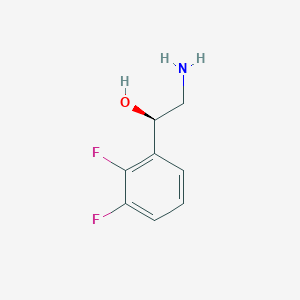

![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
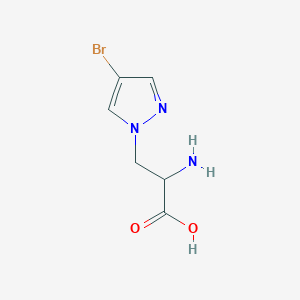
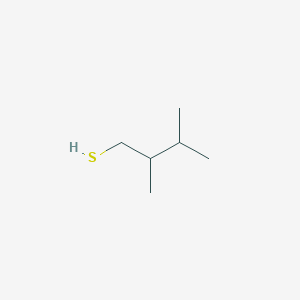
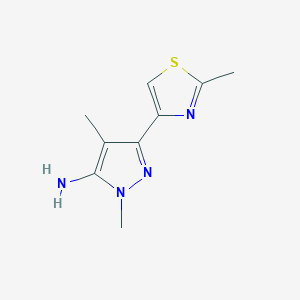
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

